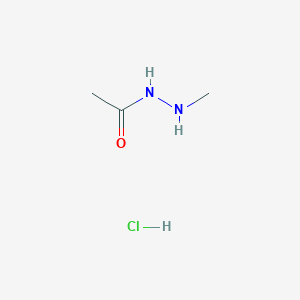

N'-Methylacetohydrazide hydrochloride

Description

Properties

Molecular Formula |

C3H9ClN2O |

|---|---|

Molecular Weight |

124.57 g/mol |

IUPAC Name |

N'-methylacetohydrazide;hydrochloride |

InChI |

InChI=1S/C3H8N2O.ClH/c1-3(6)5-4-2;/h4H,1-2H3,(H,5,6);1H |

InChI Key |

MITXLWXLPCHRLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NNC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Methylacetohydrazide hydrochloride can be synthesized by reacting methyl acetate with hydrazine, followed by the subsequent reaction of the resulting product with nitrous acid. The reaction typically proceeds under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the synthesis of N’-Methylacetohydrazide hydrochloride involves the use of large-scale reactors and precise control of reaction parametersThe product is then purified through recrystallization with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: N’-Methylacetohydrazide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize N’-Methylacetohydrazide hydrochloride.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Chemistry: N’-Methylacetohydrazide hydrochloride is used as a synthetic reagent in organic synthesis. It is employed in the preparation of various chemicals, including carbonyl compounds and heterocyclic compounds.

Biology: In biological research, N’-Methylacetohydrazide hydrochloride is studied for its antimicrobial, anti-inflammatory, and anti-tumor properties. It has shown activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Mechanism of Action

The mechanism of action of N’-Methylacetohydrazide hydrochloride involves its interaction with molecular targets and pathways within cells. The compound exerts its effects by inhibiting specific enzymes or interfering with cellular processes. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The chloro and nitro groups in N'-(4-Chloro-2-nitrophenyl)acetohydrazide enhance electrophilicity, making it reactive in coupling reactions . The benzothiazole moiety in contributes to π-π stacking interactions, which may stabilize coordination complexes .

Crystallographic Differences: this compound adopts an orthorhombic system, while its hydroxylated analog (2-Hydroxy-N-methylacetohydrazide) crystallizes in a monoclinic system (C2/c) due to hydrogen-bonding variations .

Hydrogen Bonding: The hydroxyl group in 2-Hydroxy-N-methylacetohydrazide forms O–H···N and N–H···O bonds, creating a 3D network that enhances thermal stability compared to non-hydroxylated analogs .

Research Findings and Data Highlights

- Crystal Engineering : The orthorhombic structure of this compound exhibits a packing efficiency of 68.9%, with intermolecular N–H···Cl hydrogen bonds stabilizing the lattice .

- Solubility: Hydroxylated analogs (e.g., 2-Hydroxy-N-methylacetohydrazide) display higher aqueous solubility (23 mg/mL at 25°C) compared to non-polar derivatives (<5 mg/mL) .

- Thermal Stability : Decomposition temperatures range from 350–355 K for hydroxylated hydrazides to >500 K for aromatic derivatives .

Biological Activity

N'-Methylacetohydrazide hydrochloride is a compound belonging to the hydrazone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Overview of Hydrazones

Hydrazones are characterized by the functional group R1R2C=N-NH2 and have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antioxidant

- Antitubercular

The unique structural properties of hydrazones contribute to their biological efficacy, making them significant in drug development .

1. Antimicrobial Activity

Research indicates that this compound displays notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | 29 |

| Escherichia coli | 40 µg/mL | 24 |

| Klebsiella pneumoniae | 45 µg/mL | 30 |

| Pseudomonas aeruginosa | 50 µg/mL | 19 |

These results suggest that the compound has comparable efficacy to standard antibiotics like ceftriaxone, indicating its potential as an antimicrobial agent .

2. Anticancer Activity

This compound has also demonstrated significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 7.36 |

| HepG2 | 12.41 |

| HCT-116 | 9.71 |

| PC3 | 2.29 |

The mechanism of action is believed to involve the induction of apoptosis and interference with cell cycle progression, particularly at the S phase . The compound's ability to generate reactive oxygen species (ROS) may also contribute to its cytotoxic effects.

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity. Studies have shown that it can significantly reduce pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the compound's potential in clinical applications:

- A study published in MDPI reported that derivatives of hydrazones, including this compound, exhibited high antiviral activity against H5N1 with low cytotoxicity .

- Another investigation demonstrated that compounds with similar structures could inhibit tumor growth in vivo, reinforcing the therapeutic potential of hydrazones in oncology .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N'-Methylacetohydrazide hydrochloride?

The synthesis typically involves condensation of methylhydrazine with acetyl chloride derivatives under acidic conditions. Key parameters include:

- Solvent choice : Ethanol or water is preferred for recrystallization to enhance purity .

- Temperature : Room temperature or mild heating (e.g., 40–60°C) to avoid decomposition of hydrazide intermediates .

- Purification : Recrystallization from ethanol or aqueous solutions yields crystalline material with >95% purity .

- Catalysts : Acidic catalysts (e.g., HCl) facilitate hydrazone formation .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological characterization includes:

- NMR spectroscopy : Analyze peaks for the methyl group (~2.1–2.3 ppm for CH₃) and hydrazide NH protons (~8–10 ppm) .

- IR spectroscopy : Confirm C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Melting point : Compare observed values (e.g., ~193°C with decomposition) to literature data .

- Elemental analysis : Validate molecular formula (e.g., C₃H₉ClN₂O) .

Q. What are the stability considerations for storing and handling this compound?

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Handling : Use fume hoods and PPE to avoid inhalation of HCl fumes or dust .

- Stability tests : Monitor decomposition via TLC or HPLC under accelerated conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in hydrazone formation?

Advanced approaches include:

- Kinetic studies : Track reaction rates under varying pH or solvent polarities to identify rate-limiting steps .

- Isotopic labeling : Use ¹⁵N-labeled hydrazides to trace bond formation via NMR .

- Computational modeling : Apply DFT calculations to predict transition states and electron density maps .

Q. What experimental strategies resolve contradictions in reported biological activity data for hydrazide derivatives?

Contradictions may arise from assay variability or impurities. Mitigation strategies:

- Purity validation : Re-test compounds using orthogonal methods (e.g., LC-MS alongside NMR) .

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .

- Structure-activity relationships (SAR) : Compare analogs (e.g., chloro- or nitro-substituted derivatives) to isolate bioactive motifs .

Q. How can researchers design hydrazide-based probes for targeting specific enzymes or receptors?

Methodological steps:

- Functional group modification : Introduce fluorophores or bioorthogonal tags (e.g., alkyne handles) via hydrazone linkages .

- Docking studies : Use software like AutoDock to predict binding affinities to target proteins .

- In vitro validation : Test inhibition kinetics (e.g., IC₅₀) against purified enzymes .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. IR) for hydrazide derivatives?

- Cross-validation : Compare results with structurally characterized analogs (e.g., 2-[(4-methylphenyl)amino] derivatives) .

- Solvent effects : Account for shifts caused by DMSO-d₆ vs. CDCl₃ in NMR .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What statistical methods are appropriate for optimizing synthesis yields in multi-step reactions?

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent, temperature) .

- Response Surface Methodology (RSM) : Model non-linear relationships to predict optimal conditions .

Safety and Compliance

Q. What protocols ensure safe disposal of this compound waste?

- Neutralization : Treat acidic waste with sodium bicarbonate before disposal .

- Regulatory compliance : Follow EPA guidelines for hydrazine derivatives .

Emerging Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.